4-[4-(Octyloxy)phenyl]cyclohexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Octyloxy)phenyl]cyclohexan-1-OL is an organic compound that features a cyclohexane ring substituted with a phenyl group that has an octyloxy substituent
Vorbereitungsmethoden
The synthesis of 4-[4-(Octyloxy)phenyl]cyclohexan-1-OL typically involves the following steps:
Formation of the Octyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form 4-octyloxyphenol.
Cyclohexane Ring Formation: The next step involves the reaction of 4-octyloxyphenol with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid to form the desired cyclohexanol derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
4-[4-(Octyloxy)phenyl]cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines using appropriate reagents and conditions
Wissenschaftliche Forschungsanwendungen
4-[4-(Octyloxy)phenyl]cyclohexan-1-OL has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[4-(Octyloxy)phenyl]cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the octyloxy group enhances its hydrophobic interactions, affecting its solubility and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
4-[4-(Octyloxy)phenyl]cyclohexan-1-OL can be compared with similar compounds such as:
4-(4-Octyloxyphenyl)cyclohexanone: This compound has a ketone group instead of a hydroxyl group, affecting its reactivity and applications.
4-(4-Octyloxyphenyl)cyclohexane: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-(4-Octyloxyphenyl)cyclohexanol: This compound has a similar structure but with different substituents on the cyclohexane ring, influencing its chemical and physical properties
Eigenschaften
CAS-Nummer |
112493-90-0 |
---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
4-(4-octoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h10-11,14-15,17,19,21H,2-9,12-13,16H2,1H3 |
InChI-Schlüssel |
ILTSDSAGPFFQQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.